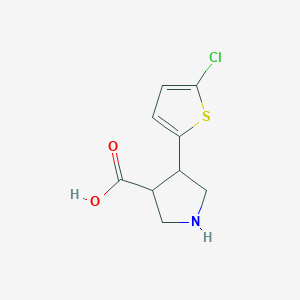

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The structure of the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including structures similar to 4-(5-chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid, are pivotal in drug discovery due to their versatile applications in developing biologically active compounds. The saturated five-membered ring structure, characterized by sp3-hybridization and non-planarity, enables efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. This adaptability is crucial for designing drugs with selectivity towards various biological targets. Research highlights the significance of the pyrrolidine scaffold in enhancing target selectivity and bioactivity, underscoring its potential in synthesizing novel compounds with diverse biological profiles (Petri et al., 2021).

Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense

The intermediate product of proline biosynthesis and catabolism, pyrroline-5-carboxylate (P5C), showcases the importance of pyrrolidine-related metabolism in plant defense mechanisms. This metabolism plays a crucial role during pathogen infection and abiotic stress, suggesting a direct link between pyrrolidine derivatives and plant resilience. Studies indicate that alterations in P5C synthesis or levels can induce resistance gene-mediated and non-host resistance against invading pathogens, highlighting the metabolic pathway's significance in defense responses. The ability to manipulate this metabolism could lead to advancements in agricultural biotechnology, emphasizing the need for further research in this area (Qamar et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including compounds structurally related to this compound, has shown that these molecules can inhibit microbial biocatalysts at concentrations below desired yields. This inhibition is crucial for understanding how carboxylic acids affect microbial cells, impacting the production of bio-renewable chemicals and fuels. Insights into the mechanisms of inhibition, including cell membrane damage and internal pH reduction, could inform the development of more robust microbial strains for industrial applications. This area of research bridges chemistry and microbiology, emphasizing the interdisciplinary nature of studying carboxylic acid interactions (Jarboe et al., 2013).

Safety and Hazards

Direcciones Futuras

The future directions for “4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of pyrrolidine derivatives is of utmost significance to circumvent the emergence of various side effects of existing drugs used for treatment or the resistance of disease-causing microorganisms .

Mecanismo De Acción

Target of Action

The primary targets of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid are Prothrombin and Coagulation factor X . These proteins play crucial roles in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade, a biochemical pathway responsible for blood clotting . By influencing the activity of Prothrombin and Coagulation factor X, this compound can alter the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on the coagulation cascade . By affecting the activity of key proteins in this pathway, the compound can potentially alter the body’s ability to form blood clots.

Propiedades

IUPAC Name |

4-(5-chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-2,5-6,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHIOKSFDKSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

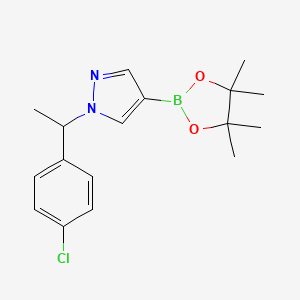

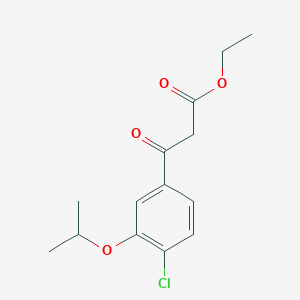

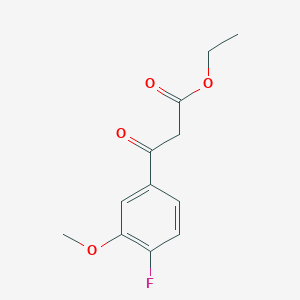

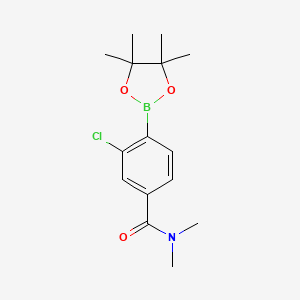

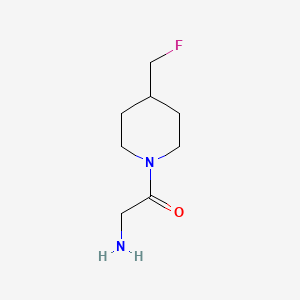

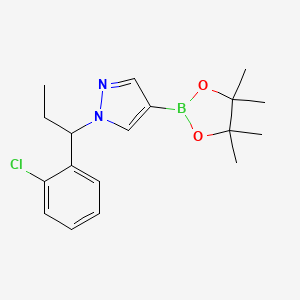

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)